MCPB-ethyl ester chemical structure and properties
MCPB-ethyl ester chemical structure and properties
An In-Depth Technical Guide to MCPB-Ethyl Ester: Properties, Synthesis, and Analysis
Introduction: A Phenoxy Herbicide Profile
MCPB-ethyl ester, identified by its CAS Number 10443-70-6, is a selective, systemic herbicide belonging to the phenoxybutyric chemical class.[1] As a derivative of its parent acid, MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid), this compound is primarily utilized for the post-emergence control of annual and perennial broadleaf weeds in various agricultural settings, including cereal crops and pastures.[2] Its efficacy stems from its action as a synthetic auxin, a plant growth regulator that disrupts normal development in susceptible species.[2][3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical methodologies pertinent to MCPB-ethyl ester.
Chemical Identity and Structure Elucidation
The unique identity of MCPB-ethyl ester is defined by its specific molecular structure and is cataloged under various chemical identifiers. A clear understanding of its structure is fundamental to comprehending its chemical behavior and biological activity.
Core Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | ethyl 4-(4-chloro-2-methylphenoxy)butanoate | [1][5][6] |
| CAS Number | 10443-70-6 | [3][5][6] |
| Molecular Formula | C13H17ClO3 | [3][5][6] |
| Molecular Weight | 256.73 g/mol | [5][6] |
| InChI | InChI=1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3 | [4][5][6] |
| SMILES | CCOC(=O)CCCOc1ccc(Cl)cc1C | [5] |
| Synonyms | MCPBE, Ethyl 4-(4-chloro-2-methylphenoxy)butyrate, 4-(4-Chloro-2-methylphenoxy)butyric acid ethyl ester | [3][4][6][7] |
Molecular Structure
The structure of MCPB-ethyl ester features a phenoxy ring substituted with chlorine and a methyl group, linked via an ether bond to a butyrate ethyl ester chain. This configuration is crucial for its herbicidal activity.
Caption: Simplified mechanism of action pathway for MCPB-ethyl ester.
Analytical Methodologies
Accurate quantification of MCPB-ethyl ester in environmental and biological matrices is crucial for regulatory compliance, environmental monitoring, and research. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).
Sample Preparation and Extraction
Due to its chemical nature, a multi-step extraction and cleanup process is required to isolate MCPB-ethyl ester from complex matrices like soil or water. The parent acid, MCPB, is often analyzed concurrently.
Protocol: Extraction of Phenoxy Herbicides from Soil
This protocol is a generalized workflow based on established methods for phenoxy acid analysis.
[8][9]1. Sample Homogenization: Weigh 10 g of a soil sample into a 50-mL centrifuge tube. 2. Extraction Solvent Addition: Add 20 mL of acetonitrile containing 1% acetic acid. The acidic condition ensures the protonation of any hydrolyzed MCPB acid, improving its extraction efficiency. 3. Mechanical Shaking: Vigorously shake the tube for 30 minutes on a mechanical shaker to ensure thorough mixing and extraction. 4. Salting Out (QuEChERS approach): Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute. This step partitions the acetonitrile from the aqueous phase of the soil. 5. Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid soil particles from the acetonitrile supernatant. 6. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 8 mL) to a d-SPE tube containing a cleanup sorbent (e.g., PSA to remove organic acids, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water). 7. Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute and centrifuge at 4000 rpm for 5 minutes. 8. Final Preparation: The resulting supernatant is now ready for analysis. An aliquot can be taken, solvent-exchanged if necessary, and injected into the GC-MS or LC-MS/MS system.
Caption: Experimental workflow for soil sample analysis.
Instrumental Analysis
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for analyzing ethyl esters. M[10]CPB-ethyl ester is sufficiently volatile and thermally stable for GC analysis. A nonpolar column (e.g., DB-5ms) is typically used for separation. MS detection provides high selectivity and sensitivity, with quantification performed using selected ion monitoring (SIM) mode.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing the parent acid, MCPB, and can also detect the ester. Reversed-phase chromatography is used for separation, and detection by MS/MS in multiple reaction monitoring (MRM) mode offers exceptional sensitivity and specificity, minimizing matrix interference.
[8]### 7.0 Environmental Fate and Toxicology
The environmental impact of MCPB-ethyl ester is primarily related to its persistence and the behavior of its main degradation product, MCPB acid.
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Hydrolysis: In soil and water, MCPB-ethyl ester is expected to undergo hydrolysis to form MCPB acid and ethanol. The rate of this process is dependent on pH and temperature.
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Degradation: The parent acid, MCPB, is then subject to microbial degradation in the soil. T[11]he degradation pathway can involve the conversion to MCPA (4-chloro-2-methylphenoxy acetic acid), another active herbicide. *[11] Toxicology: As a member of the phenoxy herbicide class, high levels of exposure can be associated with irritation. T[6]he primary concern in its use is the potential impact on non-target broadleaf plants and aquatic ecosystems. Regulatory guidelines for its application must be strictly followed to minimize environmental risk.
Conclusion
MCPB-ethyl ester is an effective and widely used phenoxy herbicide. Its utility is grounded in its specific chemical structure, which allows for foliar uptake and subsequent conversion to the active synthetic auxin, MCPB. A thorough understanding of its physicochemical properties is essential for developing stable formulations and predicting its environmental fate. Furthermore, robust analytical methods, primarily based on chromatography coupled with mass spectrometry, are critical for monitoring its presence in various matrices and ensuring its safe and effective use in modern agriculture.
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